molecular formula C6H9N B1594148 2,3-Dimethyl-1H-pyrrole CAS No. 600-28-2

2,3-Dimethyl-1H-pyrrole

Cat. No.: B1594148
CAS No.: 600-28-2
M. Wt: 95.14 g/mol
InChI Key: OUYLXVQKVBXUGW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C6H9N. It is a derivative of pyrrole, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-1H-pyrrole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between ammonia and a β-dicarbonyl compound can yield a vinylamine intermediate, which subsequently reacts with an α-haloketone to form the pyrrole ring . Another method involves the catalytic dehydrogenation of pyrrolidine .

Industrial Production Methods: Industrial production of pyrroles, including this compound, often involves the treatment of furan with ammonia in the presence of solid acid catalysts such as silicon dioxide and aluminum oxide . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Catalytic hydrogenation can reduce the pyrrole ring, yielding saturated derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Pyrrole oxides.

    Reduction: Saturated pyrrole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyrroles.

Comparison with Similar Compounds

Uniqueness of 2,3-Dimethyl-1H-pyrrole: this compound is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The presence of methyl groups at the second and third positions enhances its stability and modifies its electronic properties, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2,3-dimethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-5-3-4-7-6(5)2/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYLXVQKVBXUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208701
Record name 2,3-Dimethyl-1H-pyrrole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-28-2
Record name 2,3-Dimethylpyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=600-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-1H-pyrrole
Source ChemIDplus
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Record name 2,3-Dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethyl-1H-pyrrole
Source European Chemicals Agency (ECHA)
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Record name 2,3-DIMETHYL-1H-PYRROLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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